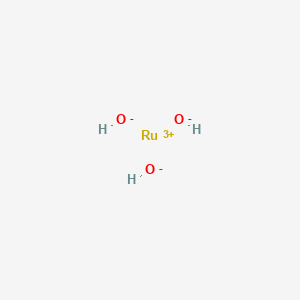

Ruthenium(3+) trihydroxide

Description

Significance of Ruthenium(III) Oxidation State in Chemical Research

The +3 oxidation state of ruthenium is one of the most common and stable oxidation states for this element, alongside +2 and +4. wikipedia.org This state is crucial in a wide range of chemical reactions, particularly in catalysis. chemicalbook.com Ruthenium in its +3 state can readily participate in redox reactions, making it an effective catalyst for processes such as oxidation and hydrogenation. chemicalbook.comfiveable.me For instance, Ruthenium(III) chloride, a common precursor, is a well-known catalyst in organic synthesis. chemicalbook.com The ability of ruthenium to exist in multiple oxidation states allows for versatile reactivity and interaction with various substrates, enhancing catalytic processes by lowering activation energy barriers. fiveable.me

Overview of Ruthenium-Based Compounds in Advanced Materials Science

Ruthenium-based compounds are at the forefront of advanced materials science, with applications spanning electronics, energy storage, and catalysis. fiveable.meontosight.ai These compounds are known for their exceptional catalytic properties, stability under challenging conditions, and unique electronic and optical characteristics. fiveable.mesamaterials.com In materials science, ruthenium compounds are utilized in the creation of nanomaterials and thin films for electronics, sensors, and fuel cells. chemicalbook.com For example, ruthenium oxide (RuO₂) exhibits metallic conductivity and high pseudocapacitance, making it a superior material for supercapacitors compared to some ruthenium hydroxide-based aerogels. Ruthenium-based complexes are also being explored for their potential in solar energy applications due to their favorable electrical and optical properties. fiveable.me

Evolution of Research Perspectives on Metal Hydroxides

Research on metal hydroxides has seen a significant evolution, moving from simple preparations to the synthesis of highly structured and functionalized materials. Initially, metal hydroxides were primarily studied for their basic chemical properties. However, the advent of nanotechnology has led to a renaissance in the field, with a focus on creating ultrathin, two-dimensional layered metal hydroxides (LMHs). rsc.org These advanced materials offer a high surface area and tunable properties, making them highly effective in catalysis and energy storage applications. ontosight.airsc.org The development of heterostructured hydroxide (B78521) materials has also been a significant advancement, overcoming issues like poor electronic conductivity that limited the performance of earlier metal hydroxide-based catalysts. nih.gov This evolution reflects a broader trend in materials science towards designing materials with specific functionalities at the nanoscale.

Properties and Synthesis of Ruthenium(III) Trihydroxide

Ruthenium(III) trihydroxide is typically a dark green or black powder. researchgate.net It is insoluble in most solvents. researchgate.net The synthesis of Ru(OH)₃ is most commonly achieved through the hydrolysis of a ruthenium(III) salt, such as ruthenium trichloride (B1173362) (RuCl₃), in an aqueous solution. The addition of a base, like sodium hydroxide, to a solution of ruthenium trichloride precipitates the hydrated oxide. researchgate.net The pH of the solution is a critical parameter in the synthesis, with alkaline conditions promoting the formation of the hydroxide.

Table 1: Physical and Chemical Properties of Ruthenium(III) Trihydroxide

| Property | Value |

|---|---|

| Chemical Formula | Ru(OH)₃ |

| Molecular Weight | 152.09 g/mol |

| Appearance | Dark green or black powder researchgate.net |

| Solubility | Insoluble in most solvents researchgate.net |

| CAS Number | 12135-42-1 |

Applications in Catalysis

Ruthenium(III) trihydroxide is a versatile catalyst with applications in a variety of chemical transformations. ontosight.ai Its high surface area and the presence of both Lewis acidic (Ru center) and Brønsted basic (OH⁻ species) sites contribute to its catalytic activity. researchgate.net

Oxidation Reactions

Ru(OH)₃ has been shown to be an effective catalyst for the aerobic oxidation of alcohols and amines. researchgate.net It can also facilitate the oxidative cleavage of vicinal diols to produce aldehydes. researchgate.net

Hydrogenation and Reduction Reactions

In addition to oxidation, ruthenium hydroxide can act as a reducing agent. researchgate.net It has been used to reduce carbonyl compounds to alcohols. researchgate.net The catalytic system is also effective for the N-alkylation of amines and related compounds using alcohols as the alkylating agent through a "borrowing hydrogen" mechanism. researchgate.net

Other Catalytic Applications

Ruthenium hydroxide nanoparticles supported on magnetic silica (B1680970) have been used for the hydration of nitriles to amides in an aqueous medium under neutral conditions. rsc.org This catalyst demonstrates high yield and selectivity. rsc.org

Role in Energy Storage and Conversion

The electrochemical properties of ruthenium(III) trihydroxide make it a promising material for energy storage and conversion devices. ontosight.ai

Supercapacitors

Due to its favorable redox properties, Ru(OH)₃ has been investigated for its use in supercapacitors. ontosight.ai When composited with materials like multi-walled carbon nanotubes, it can form porous aerogels that exhibit good electrochemical performance.

Fuel Cells

The catalytic activity of ruthenium compounds, including the hydroxide, makes them relevant for fuel cell applications. ontosight.ai

Properties

Molecular Formula |

H3O3Ru |

|---|---|

Molecular Weight |

152.1 g/mol |

IUPAC Name |

ruthenium(3+);trihydroxide |

InChI |

InChI=1S/3H2O.Ru/h3*1H2;/q;;;+3/p-3 |

InChI Key |

VDRDGQXTSLSKKY-UHFFFAOYSA-K |

Canonical SMILES |

[OH-].[OH-].[OH-].[Ru+3] |

Origin of Product |

United States |

Synthetic Methodologies for Ruthenium Iii Hydroxide

Solution-Phase Precipitation Techniques

Precipitation from a homogeneous solution is a fundamental and widely employed method for synthesizing Ruthenium(III) hydroxide (B78521). This approach relies on inducing the formation of the insoluble hydroxide from a soluble ruthenium salt through chemical reaction, typically hydrolysis.

The most common method for synthesizing Ruthenium(III) hydroxide is through the hydrolysis of Ruthenium(III) chloride (RuCl₃) in an aqueous medium. This reaction involves the displacement of chloride ions by hydroxide ions from water, leading to the precipitation of Ruthenium(III) hydroxide. The fundamental chemical equation for this process is:

RuCl₃ + 3H₂O → Ru(OH)₃ + 3HCl

The hydrolysis of the Ru³⁺ ion in water is a complex process involving several equilibrium steps. Key hydrolysis pathways that contribute to the formation of various hydroxo species before the final precipitation of Ru(OH)₃ have been identified.

| Hydrolysis Pathway | Equilibrium Constant (log K) |

| Ru³⁺ + H₂O ⇌ Ru(OH)²⁺ + H⁺ | -2.24 |

| Ru³⁺ + 2H₂O ⇌ Ru(OH)₂⁺ + 2H⁺ | -3.52 |

| 4Ru³⁺ + 4H₂O ⇌ Ru₄(OH)₄⁸⁺ + 4H⁺ | -4.44 |

This table outlines the key equilibrium reactions and their associated constants involved in the initial stages of Ruthenium(III) halide hydrolysis.

The pH of the reaction medium is a critical parameter that significantly influences the yield and purity of the resulting Ruthenium(III) hydroxide. Alkaline conditions are necessary to drive the hydrolysis reaction to completion. Quantitative precipitation of tervalent ruthenium as a flocculent hydrated oxide is achieved upon neutralization of an acidic solution. nist.gov

Precise control over the pH is essential to prevent the formation of undesired byproducts. While alkaline conditions (pH > 10) favor hydrolysis, excessively high pH can lead to the over-oxidation of Ru(III) to other species, such as RuO₂. The temperature is another crucial factor, with room-temperature reactions being preferred to minimize the formation of these side products. The concentration of the precursor solution also plays a role; dilute solutions of RuCl₃ tend to produce finer precipitates.

A typical laboratory-scale protocol involves the dropwise addition of a base, such as 1M Sodium Hydroxide (NaOH), to an aqueous solution of Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O) until a pH of 12 is reached. The resulting precipitate is then separated by centrifugation and washed.

| Parameter | Recommended Condition | Rationale |

| pH | > 10 (e.g., 12) | Promotes complete hydrolysis. |

| Temperature | Room Temperature | Minimizes formation of RuO₂ byproduct. |

| Precursor Conc. | Dilute | Yields finer precipitate particles. |

This table summarizes the optimal conditions for the controlled pH precipitation of Ruthenium(III) hydroxide.

Nanostructured and Composite Synthesis Routes

Modern synthetic strategies increasingly focus on producing Ruthenium(III) hydroxide as nanoparticles or as a component of a larger composite material. These approaches offer enhanced catalytic performance and facilitate catalyst recovery and reuse.

One-pot synthesis provides a streamlined and efficient method for producing complex nanostructured catalysts. This technique involves the simultaneous or sequential formation of multiple components in a single reaction vessel, avoiding the need for isolating intermediates. rsc.org For instance, Ruthenium hydroxide nanoparticles have been successfully synthesized on a reduced graphene oxide (rGO) matrix in a one-pot process. acs.orgnih.gov This method utilizes glucose as a reducing agent to simultaneously reduce graphene oxide to rGO and Ruthenium(III) chloride to ruthenium-based nanoparticles. acs.orgnih.gov

Another prominent example is the one-pot synthesis of ruthenium hydroxide nanoparticles supported on magnetic silica (B1680970), which involves the in-situ generation of the support followed by the immobilization of the ruthenium hydroxide. rsc.org

Immobilizing catalytically active species like Ruthenium(III) hydroxide onto solid supports is a key strategy to enhance catalyst stability, prevent aggregation, and allow for easy separation from the reaction mixture. mdpi.com

A particularly effective support material is magnetic silica (Fe₃O₄@SiO₂), which combines the high surface area and chemical inertness of silica with the magnetic properties of an iron oxide core, allowing for simple magnetic separation of the catalyst. rsc.orgthieme-connect.com

The synthesis of magnetic silica-supported Ruthenium hydroxide nanoparticles is a multi-step process carried out in a single pot. rsc.org The process begins with the co-precipitation of iron(II) and iron(III) sulfates in water by adding ammonium (B1175870) hydroxide to raise the pH to 10, forming magnetic Fe₃O₄ nanoparticles. Following this, tetraethyl orthosilicate (B98303) (TEOS) is added, which hydrolyzes to form a silica (SiO₂) shell around the magnetic cores. Finally, Ruthenium(III) chloride is introduced into the suspension, and the pH is maintained at approximately 10 using ammonium hydroxide to precipitate Ruthenium(III) hydroxide onto the surface of the Fe₃O₄@SiO₂ spheres. rsc.org The resulting composite material contains a weight percentage of approximately 3.96% Ruthenium. rsc.org

| Step | Reagents | Conditions | Outcome |

| 1. Core Synthesis | FeSO₄·7H₂O, Fe₂(SO₄)₃, Ammonium Hydroxide | Water, pH adjusted to 10, 50 °C for 1h | Formation of Fe₃O₄ nanoparticles rsc.org |

| 2. Shell Coating | Tetraethyl orthosilicate (TEOS) | Vigorous stirring for 18h at ambient temp. | Coating of Fe₃O₄ with a SiO₂ shell rsc.org |

| 3. Ru(OH)₃ Deposition | RuCl₃, Ammonium Hydroxide | pH adjusted to ~10, stirring for 24h | Immobilization of Ru(OH)₃ nanoparticles rsc.org |

This table details the sequential steps for the one-pot synthesis of Ruthenium(III) hydroxide nanoparticles immobilized on a magnetic silica support.

Immobilization on Inorganic Support Materials

Support on Hematite (B75146) (Fe₂O₃)

The immobilization of ruthenium hydroxide on hematite (α-Fe₂O₃) and related iron oxides like magnetite (Fe₃O₄) is a strategic approach to create robust, magnetically separable heterogeneous catalysts. researchgate.netresearchgate.net This method leverages the stability of the iron oxide support while exposing the active ruthenium species for catalysis.

A common technique involves the incipient wetness impregnation of a hematite support with a solution of a ruthenium precursor, typically ruthenium chloride (RuCl₃), in a solvent like acetone. pjoes.com This is followed by a thermal activation step in the air. pjoes.com Another approach is the one-pot synthesis where the magnetic support (e.g., Fe₃O₄@SiO₂) is generated in situ followed by the immobilization of ruthenium hydroxide. rsc.org This is achieved by adjusting the pH of a solution containing iron salts and the silica source to approximately 10 with ammonium hydroxide, followed by the addition of RuCl₃ and continued stirring. rsc.org The resulting ruthenium hydroxide nanoparticles on the magnetic support can then be easily separated using an external magnet. researchgate.netrsc.org

The interaction between ruthenium and the iron oxide support is crucial. It has been shown that Ru³⁺ ions can be incorporated into goethite (α-FeOOH) nanorods, which upon calcination, form Ru-doped hematite nanorods. researchgate.net Theoretical calculations indicate that the interaction between ruthenium clusters and a lithium ion-intercalated hematite support is significantly stronger than with pristine hematite, leading to enhanced structural robustness and catalytic stability. rsc.org These synthesis methods aim to create heterostructures with strong metal-support interactions, which can prevent agglomeration and create new active sites at the Ru–O–Fe interface. uzh.ch

| Parameter | Description | References |

| Support Material | Hematite (α-Fe₂O₃), Magnetite (Fe₃O₄), Iron Oxy-hydroxides | researchgate.netpjoes.comd-nb.info |

| Ruthenium Precursor | Ruthenium(III) chloride (RuCl₃) | pjoes.comrsc.org |

| Synthesis Method | Incipient wetness impregnation, In-situ generation, Deposition-precipitation | pjoes.comrsc.org |

| Key Process Steps | Impregnation of support with RuCl₃ solution, pH adjustment (typically to basic), thermal activation/calcination. | pjoes.comrsc.org |

| Key Finding | Creates a magnetically separable catalyst with high stability and recyclability due to strong metal-support interactions. researchgate.netresearchgate.net |

Formation of Porous Aerogels with Carbon Nanostructures

Ruthenium hydroxide can be integrated with carbon nanostructures, such as multi-walled carbon nanotubes (MWCNTs) and graphene, to form highly porous aerogels. These materials are of significant interest for applications like supercapacitors due to their high surface area, electrical conductivity, and lightweight nature. researchgate.net

The synthesis is often a one-pot hydrothermal process. semanticscholar.org For instance, an aerogel can be produced from the sonication of double-walled carbon nanotubes and ruthenium chloride. researchgate.net In a typical procedure, a dispersion of graphene oxide or CNTs is mixed with a ruthenium precursor solution (e.g., RuCl₃). researchgate.netsemanticscholar.org The mixture is then sealed in an autoclave and heated, during which the reduction of graphene oxide and the formation of ruthenium hydroxide nanoparticles occur simultaneously, leading to a self-assembled 3D porous network. semanticscholar.org

Another method is the chemical vapor impregnation of ruthenium into pre-formed carbon aerogels. dtic.mil This results in a uniform distribution of ruthenium nanoparticles on the aerogel surface. dtic.mil These nanoparticles can then be electrochemically oxidized to their pseudocapacitive oxide-hydroxide form. dtic.mil Characterization of these composite aerogels confirms the presence of ruthenium hydroxide or hydrous ruthenium oxide distributed within the carbon matrix. researchgate.netresearchgate.net The resulting hybrid materials exhibit enhanced electrochemical properties, such as high specific capacitance and excellent cycling stability, attributed to the synergistic effect between the conductive carbon network and the pseudocapacitive ruthenium species. researchgate.net

| Parameter | Description | References |

| Carbon Nanostructure | Multi-walled carbon nanotubes (MWCNTs), Graphene, Carbon aerogels | researchgate.netsemanticscholar.orgjree.ir |

| Ruthenium Precursor | Ruthenium(III) chloride (RuCl₃) | researchgate.netsemanticscholar.org |

| Synthesis Method | One-pot hydrothermal synthesis, Sonication, Chemical vapor impregnation | researchgate.netsemanticscholar.orgdtic.mil |

| Key Process Steps | Dispersion of nanocarbons with RuCl₃, Hydrothermal treatment in an autoclave, or electrochemical oxidation. | semanticscholar.orgdtic.mil |

| Key Finding | Produces lightweight, highly porous materials with high specific capacitance (e.g., 423 F/g at 5 mV/s for MWCNT/Ru(OH)₃ aerogel). researchgate.net |

Incorporation into Layered Double Hydroxides (LDHs)

Incorporating ruthenium hydroxide into Layered Double Hydroxides (LDHs) creates highly dispersed catalytic sites, often at the single-atom level, which can significantly enhance catalytic activity. oaepublish.comd-nb.info LDHs, with the general formula [M²⁺₁₋ₓM³⁺ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·zH₂O, provide a well-defined structure for supporting metal species. oaepublish.com

Common synthesis methods include co-precipitation, impregnation, and deposition-precipitation. oaepublish.comarxiv.org In a hydrolysis-deposition procedure, a pre-synthesized LDH precursor, such as CoFe-LDH, is added to a ruthenium chloride solution where the pH is adjusted to be basic (e.g., pH 12). d-nb.inforesearchgate.net This causes the RuCl₃ to fully hydrolyze, forming hydroxyl complexes that anchor onto the LDH surface. d-nb.inforesearchgate.net

Alternatively, in an impregnation method, an LDH like MgAl-LDH is immersed in a RuCl₃ aqueous solution, followed by a reduction step. oaepublish.com A ruthenium-grafted hydrotalcite (a common LDH) can be prepared by simply treating the hydrotalcite with an aqueous RuCl₃ solution. nih.gov These methods result in ruthenium species being atomically dispersed within the LDH laminates or anchored on the surface, often coordinated with oxygen atoms (e.g., RuO₃ or RuO₄ configurations). oaepublish.com The high dispersion and strong interaction with the LDH support make these materials highly efficient catalysts for various reactions, including hydrogen evolution and oxygen evolution reactions. d-nb.inforsc.org

| Parameter | Description | References |

| LDH Support | MgAl-LDH, CoFe-LDH, NiFe-LDH, NiAl-LDH | d-nb.infoarxiv.orgnih.govrsc.org |

| Ruthenium Precursor | Ruthenium(III) chloride (RuCl₃·xH₂O) | oaepublish.comd-nb.inforsc.org |

| Synthesis Method | Hydrolysis-deposition, Co-precipitation, Impregnation-reduction, Etching-precipitation | oaepublish.comd-nb.inforesearchgate.netrsc.org |

| Key Process Steps | Dispersion of LDH in RuCl₃ solution, pH adjustment to basic conditions, stirring for extended periods (e.g., 12h). | d-nb.inforesearchgate.net |

| Key Finding | Achieves atomic or high dispersion of ruthenium species, leading to enhanced catalytic performance with low overpotentials for water splitting. d-nb.inforsc.org |

Green Chemistry Approaches in Ruthenium(III) Hydroxide Synthesis

Green chemistry principles are increasingly being applied to the synthesis of ruthenium hydroxide to minimize environmental impact. These approaches focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. arabjchem.orgnih.gov

One notable green method is the use of an ion-exchange resin. frontiersin.org In this process, an aqueous solution of RuCl₃ is passed through a column packed with an anion exchanger in its hydroxide form. The resin facilitates a soft hydrolysis route, replacing chloride ions with hydroxide ions to form hydrous ruthenium oxide (functionally ruthenium hydroxide) nanoparticles without the need for other reagents. frontiersin.org

Another sustainable strategy involves one-pot syntheses in aqueous media, which eliminates the need for organic solvents. rsc.org For example, the synthesis of ruthenium hydroxide on a magnetic silica support can be performed entirely in water, with ammonium hydroxide used for pH adjustment, and the final catalyst is easily separated. rsc.org Dehydrogenative catalysis, where reactions are powered by the liberation of hydrogen gas and water, is also considered a green synthetic approach. arabjchem.org

Furthermore, mechanochemistry, which involves manual or ball-mill grinding, represents a solvent-free route. The synthesis of ruthenium carboxylate complexes, which can be precursors for catalysts, has been achieved by simply grinding solid [RuCl₂(PPh₃)₃] with sodium carboxylates, offering a faster, solvent-less alternative to conventional solution-based methods. mdpi.com The use of bio-extracts from plants for the reduction of ruthenium salts is another emerging green route for producing ruthenium-containing nanomaterials. nih.gov

| Method | Description | Key Advantages | References |

| Ion-Exchange | Passing a RuCl₃ solution through an anion-exchange resin in OH⁻ form to induce hydrolysis. | Avoids harsh chemical reagents; soft hydrolysis route. | frontiersin.org |

| Aqueous One-Pot Synthesis | Conducting all reaction steps in water, often with simple pH adjustments and magnetic separation. | Eliminates organic solvents; high atom economy. | rsc.org |

| Mechanochemistry | Manual or ball-mill grinding of solid-state precursors without a solvent. | Solvent-free, faster reaction times, reduced waste. | mdpi.com |

| Bio-Extract Mediation | Using extracts from biological materials to mediate the formation of nanoparticles from Ru salts. | Utilizes renewable resources; environmentally benign. | nih.gov |

Advanced Structural and Electronic Characterization of Ruthenium Iii Hydroxide Systems

Spectroscopic Analysis Techniques

Spectroscopic techniques are indispensable for probing the atomic and electronic structure of ruthenium hydroxide (B78521) materials. They offer element-specific information and are sensitive to the local coordination environment of the ruthenium atoms.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups within a compound by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of Ruthenium(III) trihydroxide, FTIR is primarily used to confirm the presence and nature of hydroxyl (–OH) groups and their bonding to the ruthenium center (Ru–OH).

The analysis of hydrous ruthenium oxides, which are closely related to Ru(OH)₃, reveals characteristic vibrational bands. The presence of hydroxyl functional groups is a significant feature in the FTIR spectra of these materials. researchgate.net The key vibrational modes observed include:

O–H Stretching: A broad absorption band is typically observed in the high-frequency region (around 3000-3600 cm⁻¹) corresponding to the stretching vibrations of the O–H bonds in the hydroxide groups and adsorbed water molecules.

Ru–O–H Bending: Bending vibrations of the Ru–O–H groups are expected at lower frequencies.

Ru–O Stretching: The vibrations corresponding to the stretching of the Ruthenium-Oxygen bond (Ru–O) occur in the low-frequency (fingerprint) region of the spectrum, typically below 800 cm⁻¹.

In studies of related ruthenium catalysts, FTIR spectra exhibit bands that can be attributed to different ruthenium species. For instance, CO-FTIR spectra on reduced catalysts show bands for metallic ruthenium (Ru⁰) and oxidized ruthenium species (Ruⁿ⁺), demonstrating the sensitivity of the technique to the electronic state of the metal center. researchgate.net

Table 1: Typical FTIR Vibrational Frequencies for Ruthenium Hydroxide Systems

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| O–H Stretch | 3000 - 3600 | Stretching of hydroxyl groups and water molecules. |

| Ru–O–H Bend | 800 - 1600 | Bending motion of the hydroxyl group bonded to Ru. |

| Ru–O Stretch | 400 - 800 | Stretching of the bond between Ruthenium and Oxygen. |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net When analyzing ruthenium compounds, XPS provides definitive information on the oxidation state of ruthenium.

For ruthenium, the analysis often focuses on the Ru 3d or Ru 3p core levels. A significant challenge in analyzing the Ru 3d region is the overlap of its signal with the C 1s peak from adventitious carbon, which is commonly used for charge referencing. researchgate.netthermofisher.com To circumvent this, the Ru 3p peak can be analyzed instead. researchgate.net

The binding energy of the core level electrons is sensitive to the oxidation state of the ruthenium atom. An increase in oxidation state leads to a higher binding energy due to the increased electrostatic pull on the remaining electrons. For instance, the binding energy for Ru(IV) in RuO₂ is higher than that for metallic Ru(0). thermofisher.comresearchgate.net In hydrous ruthenium oxide (RuO₂·xH₂O), XPS studies have been crucial in following the transition from amorphous to crystalline states and quantifying the nature of oxygen species (e.g., in oxides vs. hydroxides). researchgate.net The analysis of the O 1s peak can differentiate between oxygen in the oxide lattice (Ru-O-Ru) and oxygen in hydroxyl groups (Ru-OH). researchgate.net

Table 2: Representative XPS Binding Energies for Ruthenium Species

| Ruthenium Species | Core Level | Binding Energy (eV) | Reference |

| Metallic Ruthenium (Ru⁰) | Ru 3d₅/₂ | ~280.2 | thermofisher.com |

| Metallic Ruthenium (Ru⁰) | Ru 3p₃/₂ | ~462.4 | researchgate.net |

| Ruthenium Dioxide (RuO₂) | Ru 3d₅/₂ | ~280.7 - 280.8 | researchgate.netthermofisher.com |

| Ruthenium (IV) species | Ru 3p₃/₂ | ~465.5 | researchgate.net |

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the local geometric and/or electronic structure of matter. nih.gov It is particularly valuable for amorphous or poorly crystalline materials like Ru(OH)₃. XAS is divided into two main regions: XANES and EXAFS. wikipedia.orglibretexts.org

The XANES region refers to the features at and just above the absorption edge of an element. libretexts.orguu.nl The position and shape of the absorption edge are highly sensitive to the oxidation state and coordination geometry of the absorbing atom. researchgate.netaps.org For ruthenium hydroxide systems, the Ru K-edge XANES spectrum is analyzed. The energy of the absorption edge for Ru(III) is expected to be intermediate between that of ruthenium metal (Ru⁰) and ruthenium dioxide (RuO₂), where ruthenium is in the +4 oxidation state. researchgate.net This allows for direct confirmation of the +3 oxidation state in Ru(OH)₃. The pre-edge features and the shape of the "white line" (the intense peak at the absorption edge) provide further details about the local symmetry and the density of unoccupied electronic states. uu.nl

The EXAFS region consists of oscillations that appear well above the absorption edge. wikipedia.orglibretexts.org These oscillations result from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. mpg.de Analysis of the EXAFS signal provides quantitative information about the local atomic environment, including bond distances, coordination numbers, and the identity of neighboring atoms. aps.orgrsc.org

For Ru(OH)₃, EXAFS analysis can determine the Ru-O bond lengths and the number of nearest oxygen neighbors (the coordination number). It can also probe the second coordination shell to identify Ru-Ru distances, providing insight into the degree of polymerization or the formation of oxo- or hydroxo-bridged structures. In a related system, a Ru-O peak was identified at a phase-uncorrected distance of 1.56 Å. researchgate.net Detailed fitting of the EXAFS data allows for the precise determination of these structural parameters.

Table 3: Structural Parameters from EXAFS for Ruthenium Systems

| Scattering Path | Bond Distance (Å) | Coordination Number (N) | System Context |

| Ru–O | ~1.9 - 2.1 | 6 | Typical for octahedral coordination in oxides/hydroxides. |

| Ru–Ru | ~3.0 - 3.5 | Varies | Indicates corner or edge-sharing octahedra. |

Note: The values are typical representations from EXAFS studies of various ruthenium oxide and hydroxide systems. Actual values are highly dependent on the specific material structure.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. ethz.ch It is highly specific to paramagnetic species. Ruthenium(III) has a low-spin d⁵ electron configuration in an octahedral environment, resulting in one unpaired electron, making it EPR active. ias.ac.in

EPR spectroscopy provides valuable insight into the oxidation state and the local coordination environment of Ru(III) centers. nih.gov The EPR spectrum is characterized by its g-tensor values, which are sensitive to distortions from ideal octahedral symmetry. ias.ac.in For powdered or frozen solution samples of Ru(OH)₃, the spectrum would typically be an anisotropic powder pattern. Analysis of the principal g-values (gₓ, gᵧ, g₂) can reveal whether the local environment around the Ru(III) ion has axial (tetragonal or trigonal) or rhombic distortions. ias.ac.in Studies on various Ru(III) compounds have shown a range of g-values depending on the specific ligands and geometry. For example, some Ru³⁺ centers formed by reducing Ru⁴⁺ show distinct EPR signals that can be quantified. researchgate.net

Table 4: Representative g-Values from EPR for Ru(III) Species

| Ru(III) System/Complex | g-values (g₁, g₂, g₃) | Symmetry/Distortion | Reference |

| Ru(H₂O)₆³⁺ | g∥ = 1.636, g⊥ = 2.910 | Trigonal | ias.ac.in |

| Ru(bpy)₃³⁺ | g∥ = 1.838, g⊥ = 2.657 | Trigonal | ias.ac.in |

| Ru³⁺ centers in SnO₂ | g₁=2.31, g₂=2.15, g₃=1.69 | Rhombic | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a material. youtube.com For ruthenium compounds, UV-Vis spectra typically display multiple absorption bands corresponding to different types of electronic transitions. nih.gov These can include metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and ligand-centered (π-π*) transitions. nih.govresearchgate.net

In the context of ruthenium(III) hydroxide, the UV-Vis spectrum provides insights into the electronic environment of the ruthenium ion and the nature of the hydroxide ligands. The positions and intensities of the absorption peaks are sensitive to factors such as the coordination geometry, the presence of different ruthenium oxidation states (e.g., Ru³⁺/Ru⁴⁺), and the degree of hydration or polymerization of the hydroxide species. nih.govresearchgate.net For instance, shifts in the absorption bands can indicate changes in the electronic structure upon protonation or deprotonation of the hydroxide groups. nih.gov

| Ruthenium Complex | Solvent | Maximum Absorption Wavelength (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

|---|---|---|---|---|

| Ruthenium Dye 1 | DCM | 288, 455 | 72100, 16800 | researchgate.net |

| Ruthenium Dye 1 | THF | 287, 454 | 69500, 16500 | researchgate.net |

| Ruthenium Dye 1 | EtOH | 286, 452 | 68900, 16100 | researchgate.net |

| Ruthenium Dye 2 | DCM | 291, 460 | 81300, 18200 | researchgate.net |

| Ruthenium Dye 2 | THF | 290, 458 | 78900, 17800 | researchgate.net |

| Ruthenium Dye 2 | EtOH | 289, 456 | 77500, 17400 | researchgate.net |

Diffraction and Microscopic Characterization

X-ray diffraction (XRD) is a fundamental technique for determining the crystalline nature of materials. utah.edu For ruthenium(III) hydroxide, XRD patterns can reveal whether the material is amorphous, semi-crystalline, or crystalline. researchgate.net Amorphous or hydrous forms of ruthenium oxides typically show broad diffraction peaks, while crystalline phases like rutile RuO₂ exhibit sharp, well-defined peaks. researchgate.netresearchgate.net The transition from an amorphous to a crystalline state can often be observed by annealing the material at increasing temperatures. researchgate.netcapes.gov.br For instance, as-prepared hydrous ruthenium oxide may be amorphous and transform to crystalline RuO₂ at temperatures above 160°C. researchgate.netcapes.gov.br

The XRD pattern of a semi-crystalline material will show both broad halos, indicative of the amorphous component, and sharper peaks corresponding to the crystalline domains. utah.edu By analyzing the peak positions and intensities, it is possible to identify the specific crystalline phases present in the sample. acs.org Furthermore, the crystallinity index (CI), which is the ratio of the area of crystalline peaks to the total area under the diffraction pattern, can be calculated to quantify the degree of crystallinity. rsc.org

| Sample | Annealing Temperature (°C) | Crystallinity | Observed Phases | Reference |

|---|---|---|---|---|

| Hydrous Ruthenium Oxide | < 160 | Amorphous | - | researchgate.net |

| Hydrous Ruthenium Oxide | 160 | Semi-crystalline | Evolving RuO₂ peaks | researchgate.net |

| RuCl₃ hydrate (B1144303) | Various | Crystalline | RuO₂ (rutile) | researchgate.net |

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure and nanostructure of materials. researchgate.net With TEM, it is possible to visualize individual nanoparticles, determine their size and shape with high precision, and analyze their crystal structure through selected area electron diffraction (SAED). researchgate.netnih.gov TEM has been instrumental in characterizing ruthenium nanoparticles, confirming their size and dispersion. researchgate.netnih.gov For example, TEM analysis has shown the uniform distribution of ruthenium nanoparticles on graphene sheets and has been used to determine their size distribution. researchgate.net High-resolution TEM (HRTEM) can even resolve the lattice fringes of crystalline nanoparticles, providing direct evidence of their crystal structure. researchgate.net

Thermal Analysis Methods for Stability and Decomposition Pathways

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are crucial for understanding the thermal stability and decomposition behavior of ruthenium(III) hydroxide. On heating, hydrated ruthenium compounds typically undergo dehydration followed by decomposition. For instance, studies on the thermal decomposition of α-RuCl₃ have shown that it can lead to the formation of RuO₂. aps.org The decomposition process is sensitive to the atmosphere, with oxidation occurring readily in the presence of air. aps.org Thermodynamic analysis based on ΔG–pH diagrams can also be used to establish the areas of thermodynamic stability for Ru(III) and Ru(IV) hydroxides under different conditions. researchgate.net

Electrochemical Characterization Techniques (Beyond Catalysis)

Electrochemical methods are vital for characterizing the redox properties of ruthenium(III) hydroxide, which are fundamental to its application in areas like supercapacitors. ontosight.ai Cyclic voltammetry (CV) is a commonly used technique to study the redox transitions of ruthenium species. nih.gov For hydrous ruthenium oxide, the CV curve often exhibits broad, reversible peaks associated with the Ru³⁺/Ru⁴⁺ redox couple. researchgate.net The charge storage mechanism in these materials is pseudocapacitive, arising from fast and reversible faradaic reactions at the electrode surface. researchgate.net The specific capacitance of hydrous ruthenium oxide is closely related to its structure and water content, with amorphous, hydrated forms generally showing higher capacitance than their crystalline, anhydrous counterparts. capes.gov.br Electrochemical impedance spectroscopy (EIS) is another powerful technique used to probe the charge transfer and diffusion processes occurring at the electrode-electrolyte interface.

Cyclic Voltammetry for Redox Behavior of Complexes

Cyclic voltammetry is a fundamental electrochemical technique utilized to investigate the redox behavior of ruthenium(III) complexes. The insights gained from these studies are crucial for understanding the electronic properties and potential applications of these compounds, particularly in catalysis and electrochemistry where their favorable redox properties are leveraged. ontosight.ai The stability of ruthenium(III) in solution is pH-dependent, and it often exists in complex forms rather than as a simple aquated ion, making the study of its complexes essential. ontosight.aiwikipedia.org

The electrochemical characterization of various ruthenium(III) complexes reveals accessible oxidation and reduction states. Detailed research into ruthenium(III) complexes with N-(aryl)picolinamide ligands has provided specific insights into their redox behavior. rsc.org In these systems, the ligands coordinate to the ruthenium center as monoanionic bidentate N,N-donors. rsc.org Cyclic voltammetry studies on these complexes consistently show a one-electron oxidation process corresponding to the Ru(III)/Ru(IV) couple, with potentials observed in the range of +0.89 V to +1.21 V versus a Saturated Calomel Electrode (SCE). rsc.org Furthermore, these complexes exhibit a Ru(III)/Ru(II) reduction event within the potential window of -0.22 V to -0.41 V vs. SCE. rsc.org

The redox potentials are significantly influenced by the nature of the ligands coordinated to the ruthenium center. For instance, the well-characterized tris(bipyridine)ruthenium(II) complex, [Ru(bpy)3]2+, can be oxidized to its ruthenium(III) form, [Ru(bpy)3]3+. The corresponding reversible Ru(III)/Ru(II) redox pair is observed at approximately +0.895 V. electrochemsci.org Similarly, hexaammineruthenium(III) chloride is recognized as a classic example of a compound featuring a well-behaved, reversible Ru(III)/Ru(II) redox couple, widely used in electrochemical studies. iorodeo.com

The following table summarizes representative electrochemical data for various ruthenium(III) complex systems obtained through cyclic voltammetry.

| Ruthenium Complex/System | Redox Couple | Observed Potential (V) | Reference Electrode |

| [Ru(L–R)3] (L-R = N-(aryl)picolinamide) | Ru(III) / Ru(IV) | +0.89 to +1.21 | SCE |

| [Ru(L–R)3] (L-R = N-(aryl)picolinamide) | Ru(III) / Ru(II) | -0.22 to -0.41 | SCE |

| [Ru(bpy)3]3+/2+ | Ru(III) / Ru(II) | ~+0.895 | Not Specified |

This table presents data from different experimental systems and is for illustrative purposes. Direct comparison of potentials requires consideration of the specific electrochemical conditions, including solvent, supporting electrolyte, and reference electrode used in each study. rsc.orgelectrochemsci.org

These findings underscore the rich redox chemistry of ruthenium(III) and how the ligand environment can be tailored to fine-tune the electrochemical potentials for specific applications.

Theoretical and Computational Investigations of Ruthenium Iii Hydroxide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of Ruthenium(III) hydroxide (B78521), offering insights into its electronic structure, geometry, and catalytic behavior. These computational methods allow for a detailed analysis at the atomic level, complementing experimental findings and guiding the design of new materials.

Electronic Structure Elucidation (HOMO-LUMO Analysis)

DFT calculations are instrumental in understanding the electronic characteristics of Ruthenium(III) hydroxide by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, stability, and electronic excitability. rsc.orgnih.govscirp.org

For ruthenium complexes, the HOMO is often characterized by the d-orbitals of the ruthenium metal center, while the LUMO is typically associated with the p-orbitals of the ligands. scirp.org This distribution suggests that electronic transitions between these orbitals have a metal-to-ligand charge-transfer (MLCT) character. rsc.orgscirp.org The HOMO-LUMO energy gap can be correlated with properties like resistance to internal charge transfer. rsc.org In ruthenium(III) complexes, the presence of electron-withdrawing groups on the ligands tends to lower both the HOMO and LUMO energies. nih.gov

Studies on related ruthenium-aqua and ruthenium-hydroxo complexes have shown that the total charge of the complex significantly influences the energies of the frontier molecular orbitals, with more highly charged species exhibiting more negative orbital energies. rsc.org For instance, the HOMO-LUMO gap for a [RuIII(OH)]2+ species in solution has been calculated to be 4.16 eV. rsc.org This information is crucial for predicting the reactivity and potential applications of these compounds.

| Species | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| [RuIII(OH)]2+ (in solution) | -7.12 | -2.96 | 4.16 |

| [RuIII(H2O)]3+ (in solution) | -7.92 | -3.37 | 4.55 |

Data sourced from theoretical calculations on related ruthenium complexes to provide context for Ruthenium(III) hydroxide. rsc.org

Molecular Geometry Optimization and Structural Prediction

DFT calculations are employed to predict the most stable three-dimensional arrangement of atoms in Ruthenium(III) hydroxide. mdpi.comchimia.ch This involves optimizing the molecular geometry to find the lowest energy conformation. mdpi.comchimia.ch For ruthenium complexes, an octahedral geometry around the central ruthenium ion is common. researchgate.net

Computational studies have successfully optimized the geometries of various ruthenium complexes, showing good agreement with experimental data from techniques like X-ray crystallography. chimia.chresearchgate.net The process involves using appropriate basis sets, such as LANL2DZ for ruthenium and 6-31G(d,p) for other atoms, within a DFT framework like B3LYP. mdpi.com The optimized structure provides valuable information on bond lengths and angles. For example, in a ruthenium(III)-Schiff base complex, the N-Ru-N bond angle in the chelate ring was calculated to be 64.2°. mdpi.com The solvent environment can also influence the geometry, and implicit solvent models are often used to account for these effects. rsc.org

Quantum Global Reactivity Descriptors

Quantum global reactivity descriptors, derived from DFT calculations, provide a quantitative measure of the chemical reactivity and stability of a molecule. mdpi.comnih.gov These descriptors include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system. rsc.orgscirp.org A lower chemical potential suggests a better electron acceptor. scirp.org

Chemical Hardness (η): Measures the resistance to charge transfer within the molecule. rsc.org

Electronegativity (χ): Describes the power of an atom or molecule to attract electrons. nih.gov

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability. mdpi.com

Electrophilicity Index (ω): Quantifies the electrophilic nature of a species. mdpi.com

These descriptors are calculated from the energies of the HOMO and LUMO. mdpi.com The coordination of a Ru(III) species to a ligand can significantly alter these parameters, often enhancing the biological or catalytic activity. mdpi.com For instance, ruthenium complexes with electron-withdrawing substituents exhibit higher calculated Mulliken electronegativity values. nih.gov

| Descriptor | Definition | Significance |

| Chemical Potential (μ) | μ = (E_HOMO + E_LUMO) / 2 | Tendency to gain or lose electrons. |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution. |

| Electronegativity (χ) | χ = -μ | Ability to attract electrons. |

| Chemical Softness (S) | S = 1 / (2η) | Ease of polarization. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to accept electrons. |

This table provides a general overview of quantum global reactivity descriptors and their significance.

Intermediates and Reaction Pathways Analysis in Catalysis

DFT is a crucial tool for elucidating the mechanisms of catalytic reactions involving ruthenium species. umich.edursc.org It allows for the identification of reaction intermediates and the calculation of energy profiles for different reaction pathways, helping to determine the most likely mechanism. umich.edursc.org

In catalysis, Ruthenium(III) hydroxide can act as a catalyst for various reactions, including oxidation and reduction. DFT studies have shown that the catalytic cycle can involve the formation of key intermediates like Ru-OH species. umich.edu For instance, in the hydrogenation of dimethylcarbamate, an alternative pathway involving the formation of a Ru-OH intermediate was identified through computational analysis. umich.edu In the context of water oxidation, DFT calculations have helped to map out the catalytic cycle, which can involve a pseudo seven-coordinate Ru(III) aqua complex. chinesechemsoc.org The calculations can also predict the relative stability of different intermediates and the energy barriers for their interconversion. umich.edu

Water Dissociation Barrier Calculations

The dissociation of water is a fundamental step in many catalytic processes, including the hydrogen evolution reaction (HER). scispace.commdpi.com DFT calculations are used to determine the energy barrier for this process on the surface of ruthenium-based catalysts. scispace.commdpi.com A lower energy barrier indicates a more efficient catalyst for reactions where water splitting is a key step.

Theoretical studies have shown that the electronic structure of the ruthenium catalyst plays a critical role in determining the water dissociation barrier. researchgate.net For example, the introduction of other metals, like cobalt, into the ruthenium lattice can significantly lower the energy barrier for water dissociation. scispace.com In one study, cobalt-substituted ruthenium nanosheets were found to have a greatly reduced water dissociation energy barrier compared to pure ruthenium, leading to superior hydrogen evolution performance. scispace.com Similarly, DFT calculations on phase-engineered Ru-Zn bimetallic materials showed a lower water dissociation barrier (0.19 eV) compared to metallic Ru (0.52 eV). mdpi.com

Fermi Level Modulation and Electronic Structure Tuning

The Fermi level, which represents the highest energy level that an electron can occupy at absolute zero temperature, is a critical parameter in determining the catalytic activity of a material. sustainability-directory.comnih.gov Modulating the Fermi level through various strategies can tune the electronic structure of the catalyst and enhance its performance. sustainability-directory.comnih.gov

DFT calculations are essential for understanding how the Fermi level is affected by modifications to the catalyst's composition and structure. For instance, doping a ruthenium-based catalyst with another element can shift the Fermi level. nih.gov In a study of Ru-alloyed iron phosphide, it was found that ruthenium acts as an electron dopant, increasing the Fermi level. nih.gov This increase in the Fermi level was shown to facilitate the electron-transfer Volmer step in the hydrogen evolution reaction. nih.gov By fine-tuning the electronic band structure and the density of states near the Fermi level, the adsorption properties of reaction intermediates can be optimized, leading to improved catalytic efficiency. sustainability-directory.comacs.org

Adsorption Energy Calculations (e.g., OH, H)

Theoretical calculations, particularly those employing density functional theory (DFT), have been instrumental in understanding the adsorption behavior of hydroxyl (OH) and hydrogen (H) species on ruthenium surfaces. These calculations provide insights into reaction mechanisms at the atomic level.

Simulations have revealed a volcano-type relationship between the rate of the alkaline hydrogen evolution reaction and the hydroxide binding strength. researchgate.net This suggests that an optimal OH adsorption energy exists to maximize the reaction rate. researchgate.net Furthermore, DFT calculations have been used to determine the adsorption energies of hydrogen on various sites of the Ru(0001) surface, with the fcc and hcp threefold coordination sites being the most favorable. researchgate.net

The adsorption energy of water molecules on a Ru/MgAl-LDH catalyst has been calculated to be significantly higher than on a Ru(001) surface, indicating a more favorable adsorption process on the catalyst. rsc.org This enhanced adsorption is believed to facilitate the activation of water molecules during the hydrolysis of ammonia (B1221849) borane. rsc.org

Table 1: Calculated Adsorption Energies on Ruthenium Surfaces

| Adsorbate | Surface/Catalyst | Adsorption Energy (eV) | Source |

|---|---|---|---|

| H₂O | Ru/MgAl-LDH | -1.59 | rsc.org |

| H₂O | Ru(001) | -0.77 | rsc.org |

| AB molecule | Ru/MgAl-LDH | -1.26 | rsc.org |

| *H | Ru(0001) - fcc site | Negative (most favorable) | researchgate.net |

| *H | Ru(0001) - hcp site | Negative (most favorable) | researchgate.net |

| *H | Ru surfaces (2+ valence) | 0.08 | nih.gov |

| *H | Ru surfaces (2+ ~ 4+ valence) | 0.22 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Atomic Layer Deposition (ALD) Reaction Mechanisms on Surfaces

The reaction mechanisms of ruthenium atomic layer deposition (ALD) have been investigated using both in situ techniques and theoretical calculations. These studies are crucial for developing controlled and efficient deposition processes for high-quality ruthenium thin films.

For zero-valent precursors like η⁴-2,3-dimethylbutadiene Ruthenium tricarbonyl (Ru(DMBD)(CO)₃) with water, a self-catalytic reaction mechanism is proposed. osti.gov In this process, the carbonyl ligand is catalyzed by the Ru center, leading to the water-gas shift reaction and the formation of CO₂ and H₂. osti.gov However, detailed studies have revealed that the deposition using Ru(DMBD)(CO)₃ follows a kinetically limited decarbonylation reaction, which has characteristics of chemical vapor deposition (CVD) and is strongly dependent on temperature and reaction time. nih.gov

Plasma-enhanced ALD (PEALD) of ruthenium using Ru(EtCp)₂ and oxygen plasma has also been studied. The growth mechanism in PEALD is highly dependent on the substrate temperature, with a significant change in surface reactions occurring around 375 °C. mdpi.com Below this temperature, ruthenium oxide (RuO₂) films are formed, while at higher temperatures, pure metallic ruthenium films are deposited. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Spectral Properties

Time-dependent density functional theory (TD-DFT) has become a powerful tool for investigating the excited-state properties and electronic absorption spectra of ruthenium complexes. uci.edubohrium.comarxiv.org This computational method allows for the calculation of transition energies and the assignment of spectral bands. nih.gov

TD-DFT studies have been successfully applied to various ruthenium complexes to understand their photophysical and photochemical behavior. For example, in the case of [Ru(phen)₂(6-OH-dppz)]²⁺, TD-DFT calculations have shown that upon excitation, the positive charge on the ruthenium center increases, effectively making it Ru(III), while the charge on the dppz ligand decreases. nih.gov This charge redistribution is crucial for its DNA photocleavage activity. nih.gov

The method has also been used to analyze the absorption spectra of ruthenium complexes in different solvents, highlighting the importance of solvation effects. researchgate.net TD-DFT calculations can reproduce experimental absorption spectra by identifying and characterizing the nature of electronic transitions, such as metal-to-ligand charge transfer (MLCT) bands. researchgate.netscirp.org For instance, in a study of α-, β-, γ-, δ-, and ε-isomers of RuCl₂(Dazpy)₂, TD-DFT predicted that the δ-isomer would be an excellent sensitizer (B1316253) due to its broad absorption in the visible region. scirp.org

While TD-DFT is a valuable tool, it is not without limitations. Hybrid functionals like PBE0 can sometimes lead to a blue-shift in the calculated absorption spectra compared to experimental data, a known issue related to the incomplete cancellation of self-interaction error. nsf.gov Despite this, the qualitative trends and the nature of the electronic transitions are generally well-described. nsf.gov

Thermodynamic Stability Analysis

Pourbaix Diagrams (ΔG–pH) for Ruthenium Hydroxides

The thermodynamic stability of ruthenium hydroxides, including Ru(OH)₃, can be effectively visualized and analyzed using Pourbaix diagrams (potential-pH diagrams) and ΔG–pH diagrams. srce.hrsrce.hr These diagrams graphically represent the stable phases of an electrochemical system as a function of pH and electrode potential or Gibbs free energy. srce.hrresearchgate.net

By constructing ΔG–pH diagrams, the areas of thermodynamic stability for sparingly soluble Ru(III) and Ru(IV) hydroxides have been determined for various analytical concentrations in heterogeneous mixtures. srce.hriapchem.org These diagrams are built upon selected thermodynamic data and provide a quantitative description of the distribution of soluble and insoluble ruthenium species over a wide range of pH values. srce.hrresearchgate.net

Pourbaix diagrams for the Ru-H₂O system have been constructed based on calculated standard electrode potentials for possible half-reactions. srce.hriapchem.org These diagrams reveal that the thermodynamic stability areas of solid phases like Ru(OH)₃·H₂O(s) increase with the total concentration of ruthenium. researchgate.net For example, at a total ruthenium concentration of 10⁻⁴ mol/L, the stability regions of various ruthenium species can be clearly delineated. srce.hr It has also been shown that Ru(II) is thermodynamically unstable and tends to disproportionate into Ru and Ru(III) across the entire pH range. srce.hr

Homogeneous and Heterogeneous Chemical Equilibria Modeling

The complex chemical equilibria in aqueous solutions containing Ru(III) have been investigated through modeling of both homogeneous and heterogeneous systems. srce.hrresearchgate.netsrce.hr This approach allows for a graphical representation of the distribution of different ruthenium species. iapchem.org

A thermodynamic approach has been developed to quantitatively describe the distribution of soluble and insoluble, as well as monomeric and polymeric, ruthenium species. srce.hr This method is based on analyzing the thermodynamic stability areas of the solid phase and determining the molar fractions of chemical species in heterogeneous systems (precipitate-solution). srce.hrresearchgate.net The calculations take into account factors that influence the distribution and concentrations of various soluble ruthenium species. The results obtained from this thermodynamic analysis and the graphical representation of the data in the form of heterogeneous chemical equilibria diagrams are in good agreement with experimental data. srce.hriapchem.orgresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Ruthenium(3+) trihydroxide |

| Ruthenium(III) hydroxide |

| Ruthenium(IV) hydroxide |

| Ruthenium |

| Ruthenium oxide |

| Ruthenium dioxide |

| bis(cyclopentadienyl)ruthenium |

| η⁴-2,3-dimethylbutadiene Ruthenium tricarbonyl |

| Ru(EtCp)₂ |

| [Ru(phen)₂(6-OH-dppz)]²⁺ |

This table is interactive. Click on the headers to sort the data.

Redox Chemistry of Ruthenium Iii Hydroxide Systems

Electrochemical Redox Mechanisms

The electrochemical behavior of ruthenium(III) hydroxide (B78521) systems is characterized by a series of redox events that are highly dependent on the potential applied and the composition of the electrolyte.

Proton-coupled electron transfer (PCET) is a crucial mechanism in the redox chemistry of ruthenium hydroxide, where the transfer of an electron is synchronized with the transfer of a proton. nih.govmdpi.comacs.org This process is particularly significant in aqueous media, as it circumvents the high-energy intermediates that would be formed if electron and proton transfers occurred separately. In the context of ruthenium(III) hydroxide, PCET pathways are evident in the pH-dependent oxidation and reduction processes.

[RuII(H2O)]2+ → [RuIV=O]2+ + 2e- + 2H+

The simultaneous transfer of protons and electrons lowers the activation barrier for the oxidation process. The specific stoichiometry of protons and electrons in a PCET process can vary with pH, reflecting the different protonation states of the ruthenium species involved. nsf.govchemrxiv.org

The Ru(III)/Ru(II) redox couple is a fundamental component of the electrochemical behavior of ruthenium(III) hydroxide systems. The standard potential of this couple is significantly influenced by the nature of the ligands coordinated to the ruthenium center and the pH of the solution. mdpi.comrsc.org In aqueous environments, the coordination of hydroxide ions to the ruthenium center affects the electron density and, consequently, the ease of reduction or oxidation.

Cyclic voltammetry studies of ruthenium complexes have provided insights into the Ru(III)/Ru(II) transition. The redox potential for this couple can be finely tuned by the electronic properties of the surrounding ligands. rsc.org In alkaline media, the presence of hydroxide ions stabilizes the higher oxidation state (Ru(III)), thereby shifting the redox potential. The pH dependence of the Ru(III)/Ru(II) couple often follows a Nernstian behavior, indicating the involvement of protons (or hydroxide ions) in the redox reaction. mdpi.com

| Ruthenium Couple | pH Range | Redox Potential (V vs. SHE) | Proton/Electron Stoichiometry |

|---|---|---|---|

| [Ru(III)-OH]2+/[Ru(II)-H2O]2+ | > 7.5 | Decreases with increasing pH | 1H+/1e- |

| [Ru(IV)=O]2+/[Ru(II)-H2O]2+ | 1-10 | pH-dependent | 2H+/2e- |

| [Ru(IV)=O]2+/[Ru(III)-OH]2+ | 10-14 | pH-dependent | 1H+/2e- |

Hydroxide ions play a multifaceted role in the redox transformations of ruthenium(III) hydroxide. As a ligand, hydroxide stabilizes higher oxidation states of ruthenium, thereby influencing the redox potentials of various couples. adelaide.edu.au As a Brønsted base, it participates directly in PCET reactions by accepting protons. The concentration of hydroxide ions, and thus the pH, dictates the speciation of ruthenium in aqueous solution, with various hydroxo and oxo species being present at different pH values. researchgate.netsrce.hr

The thermodynamic stability of Ru(III) and Ru(IV) hydroxides is highly dependent on pH. researchgate.netsrce.hr In alkaline solutions, the formation of stable hydroxo complexes of Ru(II) has been proposed. researchgate.net The equilibrium between different ruthenium species is a key factor in determining the operative redox mechanism. For example, in the oxidation of a Ru(II) species, deprotonation of a coordinated water molecule to form a hydroxide ligand can precede electron transfer, or the two processes can be concerted.

Oxidation State Transformations and Intermediates

The catalytic activity of ruthenium(III) hydroxide is intrinsically linked to its ability to cycle through multiple oxidation states. The generation of high-valent ruthenium species is often a key step in oxidative catalysis.

Ruthenium(III) hydroxide can be oxidized to higher oxidation states, such as Ru(IV) and Ru(V), which are often the active oxidants in catalytic reactions. stanford.edu The conversion of Ru(III) to Ru(IV) is a well-established process in the redox chemistry of ruthenium. researchgate.net Further oxidation to Ru(V) and even Ru(VI) has been observed or proposed in various catalytic systems. stanford.edu These high-valent species, often in the form of oxo or dioxo complexes, are potent oxidizing agents capable of reacting with a wide range of organic substrates. acs.orgnih.gov

The generation of these species can be achieved using chemical oxidants or through electrochemical means. For example, in the presence of a co-oxidant, catalytic amounts of a Ru(III) precursor can be converted to the active high-valent species, which then oxidizes the substrate and is regenerated in the catalytic cycle. nih.govorganic-chemistry.org The specific nature of the high-valent intermediate can influence the selectivity of the catalytic reaction.

The catalytic utility of ruthenium(III) hydroxide is a direct consequence of its dynamic redox behavior. In a typical catalytic cycle for an oxidation reaction, the ruthenium center undergoes a series of oxidation state changes. For example, in the oxidation of alcohols, a low-valent ruthenium species may react with the alcohol to form an aldehyde or ketone, along with a ruthenium hydride species. rsc.orgdtu.dk This ruthenium hydride can then be re-oxidized by a suitable oxidant to regenerate the active catalytic species. rsc.org

Influence of the Ligand Environment on Redox Potentials

The ligand environment surrounding a ruthenium center plays a pivotal role in modulating the redox potentials of Ruthenium(III) hydroxide systems. The electronic properties of the ligands, specifically their electron-donating or electron-withdrawing nature, directly influence the electron density at the ruthenium ion. This, in turn, affects the stability of the different oxidation states (e.g., Ru(III) vs. Ru(IV)) and consequently, the potential at which the redox transition occurs. cczu.edu.cnrsc.org

The coordination of ligands to the ruthenium center can stabilize or destabilize the metal's d-orbitals. Electron-donating ligands increase the electron density on the ruthenium, making it easier to oxidize (i.e., lose an electron). This results in a cathodic (less positive) shift of the redox potential. Conversely, electron-withdrawing ligands decrease the electron density at the metal center, making oxidation more difficult and causing an anodic (more positive) shift in the redox potential. rsc.org

Detailed Research Findings

A systematic study on a series of structurally similar ruthenium complexes, [(LHN5–)RuIII-OH]+, where the ligand environment was modified with different para-substituents on an N-phenylacetamide segment, provides quantitative insight into these electronic effects. cczu.edu.cn The substituents ranged from strongly electron-donating (e.g., -OCH3) to strongly electron-withdrawing (e.g., -CF3). Electrochemical analyses of these complexes revealed a clear correlation between the electronic nature of the substituent and the measured redox potentials for the Ru(IV)/Ru(III) and subsequent oxidation steps. cczu.edu.cn

As the electron-donating character of the substituent increases, the redox potentials for the Ru(IV)/Ru(III) couple become less positive. cczu.edu.cn This is because the electron-donating groups enrich the electron density at the ruthenium center, facilitating the removal of an electron. The opposite trend is observed for electron-withdrawing groups, which make the oxidation of the ruthenium center more challenging, thus increasing the redox potential. cczu.edu.cn

The following interactive data table summarizes the redox potentials for the Ru(IV)/Ru(III) couple in a series of ruthenium complexes with varying ligand environments. The data illustrates the direct impact of the ligand's electronic properties on the redox potential.

Table 1: Influence of Ligand Environment on Ru(III)/Ru(II) Redox Potentials. The data shows that ligands with better π-accepting character, such as TPPHZ and DPPZ, facilitate the reduction process, resulting in less negative potentials compared to the [Ru(bpy)3]2+ complex. researchgate.net

In another study, the introduction of 2,2′-bipyridine-4,4′-dicarboxylic acid (H2dcbpy) as a ligand was shown to withdraw electron density from the ruthenium center, making its oxidation more difficult and leading to positive shifts in the Ru(II)–Ru(III) oxidation potentials. rsc.org The nature of other ligands in the coordination sphere, such as halides, also influences the redox potential. For instance, the Ru(II)–Ru(III) oxidation potentials vary significantly across complexes like Ru(H2dcbpy)(CO)2Cl2, Ru(H2dcbpy)2Cl2, and Ru(H2dcbpy)2Br2. rsc.org

The choice of anionic ligands, such as replacing chlorides with bromides or iodides, can also fine-tune the electronic properties and, consequently, the reactivity and redox behavior of ruthenium complexes. mdpi.com Furthermore, the N,N-donor ligands are recognized as stabilizers of the +III oxidation state of ruthenium. rsc.org This stabilization effect can influence the potential required to move to a higher oxidation state.

Photocatalytic Applications of Ruthenium Iii Hydroxide Systems

Light-Driven Chemical Processes

Ruthenium(III) hydroxide (B78521) and its derivatives act as catalysts in various chemical reactions initiated by light. These processes often involve hydrogen-transfer reactions, which are fundamental to many organic syntheses. Supported ruthenium hydroxide catalysts have demonstrated high activity and selectivity in reactions such as the racemization of chiral secondary alcohols and the reduction of carbonyl compounds and allylic alcohols. nih.gov Research indicates that highly dispersed, monomeric ruthenium(III) hydroxide species are particularly effective for these hydrogen-transfer reactions. nih.gov The catalytic performance is often enhanced by using high-surface-area supports like specific phases of titanium oxide (TiO₂), which can lead to activity an order of magnitude higher than previously reported heterogeneous catalysts. nih.gov

Furthermore, ruthenium hydroxide systems are employed in oxidation reactions. For instance, ruthenium hydroxide on a magnetite (Fe₃O₄) support can promote the aerobic oxidation of alcohols and amines, as well as the reduction of carbonyl compounds using a hydrogen donor. rsc.org While not always strictly photocatalytic, these light-assisted and redox processes highlight the compound's versatile catalytic nature, which is foundational to its use in more complex light-driven applications.

Solar Energy Conversion (Water Splitting, Solar Fuel Production)

A significant application of ruthenium(III) hydroxide systems is in the conversion of solar energy into chemical fuels, primarily through the photocatalytic splitting of water into hydrogen (H₂) and oxygen (O₂). nih.gov This process is a cornerstone of artificial photosynthesis, aiming to store solar energy in the chemical bonds of hydrogen fuel. nih.gov The oxidation of water to dioxygen is considered the kinetic bottleneck in this process, making the development of efficient water oxidation catalysts (WOCs) crucial. nih.gov

Ruthenium compounds have been central to the development of systems for the photochemical decomposition of water. pnas.orgnih.govpnas.org Recent research has focused on incorporating ruthenium into robust, efficient catalytic structures. One promising approach involves the use of amorphous ruthenium hydroxide (a-Ru(OH)₃) integrated with crystalline cobalt-iron layered double hydroxide (CoFe-LDH) nanosheets. acs.org This composite material has shown remarkable performance for the hydrogen evolution reaction (HER), a key half-reaction in water splitting. acs.org

The a-Ru(OH)₃/CoFe-LDH catalyst facilitates efficient hydrogen production at industrial-scale current densities with excellent stability. acs.org The interface between the amorphous ruthenium hydroxide and the crystalline LDH is believed to create abundant oxygen vacancies, leading to charge redistribution that lowers the resistance to charge transfer and promotes the formation and release of H₂. acs.org When used as both the anode and cathode in an electrolyzer, this system demonstrates stable hydrogen production with 100% faradic efficiency. acs.org

| Catalyst System | Application | Key Performance Metric | Operating Conditions | Source |

|---|---|---|---|---|

| a-Ru(OH)₃/CoFe-LDH | Hydrogen Evolution Reaction (HER) | Low overpotential of 178 mV at 1000 mA cm⁻² | 1.0 M KOH (alkaline media) | acs.org |

| Ru-NiCo LDH | Overall Water Splitting | Cell voltage of 1.45 V at 10 mA cm⁻² | Alkaline Media | bohrium.com |

| a-Ru(OH)₃/CoFe-LDH Electrolyzer | Overall Water Splitting | Stable H₂ production for 40 hours at 1000 mA cm⁻² | 1.0 M KOH (alkaline media) | acs.org |

Photoinduced Oxidation-Reduction Mechanisms

The photocatalytic activity of ruthenium systems is rooted in their ability to undergo efficient photoinduced oxidation-reduction (redox) cycles. A classic example involves tris(bipyridine)ruthenium(II), [Ru(bpy)₃]²⁺, a well-studied photosensitizer. pnas.orgnih.govacs.org The general mechanism proceeds as follows:

Light Absorption : The Ru(II) complex absorbs visible light, promoting it to a charge-transfer excited state, [*Ru(bpy)₃]²⁺. pnas.orgnih.govsigmaaldrich.com

Oxidative Quenching : The excited state is oxidized by a sacrificial electron acceptor (like persulfate, S₂O₈²⁻), generating the potent oxidant ruthenium(III) species, [Ru(bpy)₃]³⁺. acs.org

Catalyst Oxidation : The [Ru(bpy)₃]³⁺ then oxidizes the water oxidation catalyst, for instance, a Ru(OH)₃-containing system.

Water Oxidation and Catalyst Regeneration : The oxidized catalyst facilitates the four-electron oxidation of water to produce O₂. In a key step, the [Ru(bpy)₃]³⁺ can be reduced by hydroxide ions (OH⁻) back to the original [Ru(bpy)₃]²⁺ ground state, completing the catalytic cycle and producing dioxygen. pnas.orgnih.govpnas.org

The reaction between the Ru(III) species and hydroxide is highly pH-dependent, with maximum dioxygen yield observed around pH 9. pnas.orgpnas.org Kinetic studies have shown that the process involves the formation of intermediate species and that the rate is dependent on the hydroxide concentration. pnas.orgnih.govpnas.org In heterogeneous systems like a-Ru(OH)₃/CoFe-LDH, the mechanism is further refined. The enhanced performance is attributed to charge redistribution at the material's interface, which increases the electron density of states and facilitates the charge-transfer steps necessary for catalysis. acs.org

Advanced Materials Science Integration of Ruthenium Iii Hydroxide

Energy Storage Devices

The integration of Ruthenium(III) hydroxide (B78521) into energy storage technologies is primarily driven by its exceptional pseudocapacitive behavior. Unlike electrical double-layer capacitors that store charge electrostatically, pseudocapacitors store charge via Faradaic reactions, offering the potential for higher energy densities while maintaining high power density and long cycle life.

Supercapacitors and Pseudocapacitors

Ruthenium(III) hydroxide is a cornerstone material in the field of pseudocapacitors. Its amorphous, hydrated structure facilitates both proton and electron conductivity, which is essential for efficient charge storage. researchgate.net The charge storage mechanism involves rapid and reversible redox transitions of ruthenium ions (e.g., Ru³⁺ ↔ Ru⁴⁺) at the electrode surface. This Faradaic process allows for significantly higher specific capacitance compared to carbon-based materials. researchgate.net

Amorphous hydrous ruthenium oxide (RuO₂·xH₂O) has demonstrated specific capacitance values as high as 720 F/g due to its mixed proton-electron conductivity. researchgate.net The material's performance is closely linked to its morphology and hydration level. Nanostructured forms, such as nanoparticles or thin films, provide a high surface area, maximizing the number of active sites available for redox reactions and enhancing ion transport. researchgate.net

Electrode Material Development

The development of electrodes using Ruthenium(III) hydroxide has focused on optimizing its structure and composition to maximize performance while addressing its high cost. Research has explored various synthesis and deposition techniques to create porous electrode architectures that enhance electrolyte accessibility.

One effective method is electrophoretic deposition (EPD), which allows for the creation of binder-free electrodes. Electrodes made from hydrous ruthenium oxide via EPD have achieved specific capacitances of 734 F/g at a scan rate of 1 mV/s. researchgate.net Another approach involves creating composite materials to improve conductivity and stability. For instance, an aerogel produced from multi-walled carbon nanotubes (MWCNTs) and ruthenium hydroxide exhibited a specific capacitance of 423 F/g at 5 mV/s and maintained 96.38% of its capacitance after 5000 cycles. researchgate.net These composite strategies leverage the high conductivity and structural integrity of carbon nanomaterials while capitalizing on the high pseudocapacitance of the ruthenium compound. researchgate.net

Table 1: Performance of Ruthenium(III) Hydroxide-Based Supercapacitor Electrodes

| Electrode Material Composition | Synthesis/Deposition Method | Specific Capacitance (F/g) | Test Conditions (Electrolyte/Scan Rate/Current Density) |

|---|---|---|---|

| Hydrous Ruthenium Oxide (RuO₂·xH₂O) | Electrophoretic Deposition (EPD) | 734 F/g | 1 mV/s in aqueous H₂SO₄ researchgate.net |

| MWCNT/Ruthenium Hydroxide Aerogel | Sonication / Aerogel formation | 423 F/g | 5 mV/s in 3.0 M H₂SO₄ researchgate.net |

| MWCNT/Ruthenium Hydroxide Aerogel | Sonication / Aerogel formation | 420.3 F/g | 0.5 A/g in 3.0 M H₂SO₄ researchgate.net |

| RuO₂/Reduced Graphene Oxide (38 wt.% RuO₂) | Microwave-assisted hydrothermal | 1120 F/g | 1 A/g in 1 M H₂SO₄ mdpi.com |

Functional Nanocomposites

To overcome the cost limitations of pure ruthenium compounds and to enhance specific material properties, Ruthenium(III) hydroxide is frequently incorporated into nanocomposites. These composites combine the pseudocapacitive nature of the ruthenium hydroxide with the structural, conductive, or synergistic catalytic properties of other materials.

Metal Hydroxide Composites for Enhanced Performance

Creating composites of Ruthenium(III) hydroxide with other metal oxides or hydroxides is a key strategy for developing high-performance electrode materials. mdpi.com These composites can offer synergistic effects, such as improved electrical conductivity, enhanced structural stability, and a greater number of active redox sites.

A notable example is the combination of ruthenium oxide with reduced graphene oxide (rGO). An ultra-fine RuO₂ quantum dot/rGO composite, with 38 wt.% RuO₂ loading, demonstrated an exceptionally high specific capacitance of 1120 F/g at a current density of 1 A/g. mdpi.com This superior performance is attributed to the synergistic effect between the high theoretical capacitance of RuO₂ and the excellent conductivity and large surface area of rGO. mdpi.com Similarly, combining ruthenium oxide with copper oxide has been shown to enhance the capacitive response and promote the reversibility of electron transfer. mdpi.com

Table 2: Research Findings on Ruthenium(III) Hydroxide Nanocomposites

| Composite Material | Key Research Finding | Reported Performance Metric |

|---|---|---|

| RuO₂/Reduced Graphene Oxide (rGO) | Synergistic effect leads to ultra-high capacitive performance. mdpi.com | Specific Capacitance: 1120 F/g at 1 A/g mdpi.com |

| MWCNT/Ruthenium Hydroxide Aerogel | High capacitance and excellent cycling stability. researchgate.net | Capacitance Retention: 96.38% after 5000 cycles researchgate.net |

| RuOₓ and CuOₓ Composite | Addition of copper enhances capacitive response and electron transfer reversibility. mdpi.com | N/A |

Integrated Membrane Electrode Assembly (MEA) Systems

The integration of ruthenium-based materials into Membrane Electrode Assemblies (MEAs)—the core component of proton-exchange membrane fuel cells (PEMFCs)—is well-established, particularly in the form of Platinum-Ruthenium (Pt-Ru) alloy catalysts. These catalysts are used to improve tolerance to carbon monoxide (CO) poisoning at the anode. mdpi.com

However, the direct integration of Ruthenium(III) hydroxide specifically into MEAs is not a common practice and is an area with limited dedicated research. The primary challenge associated with ruthenium in MEAs is its potential for dissolution. nasa.govprinceton.edu Studies on Direct Methanol Fuel Cells (DMFCs) have shown that ruthenium can dissolve from the anode catalyst and migrate, contaminating other cell components and leading to performance degradation over time. princeton.edu This dissolution is a significant hurdle for the long-term stability of ruthenium-containing MEAs. While Ruthenium(III) hydroxide itself is a known catalyst for reactions like water oxidation, its application and stability within the complex chemical and electrochemical environment of an operating MEA remains a subject for future investigation. researchgate.net

Ruthenium Iii Hydroxide in Environmental Remediation

Degradation of Organic Pollutants in Water